molecular formula C21H21N3O B2421198 N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide CAS No. 1021106-15-9

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2421198
CAS No.: 1021106-15-9
M. Wt: 331.419
InChI Key: ZZDFOYVVZDHNFF-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide is a synthetic small molecule based on the 1,8-naphthyridine scaffold, a heterocyclic system known for its significant and diverse pharmacological activities. This compound is furnished strictly for research applications and is not intended for diagnostic or therapeutic use.1,8-Naphthyridine derivatives are extensively documented in scientific literature for their potent biological properties, particularly in the areas of oncology and immunology. Specific 1,8-naphthyridine-3-carboxamide analogues have demonstrated high cytotoxicity against a range of cancer cell lines, highlighting the potential of this chemical class in the development of novel anticancer agents . Furthermore, other derivatives have shown significant anti-inflammatory activity, suggesting that this scaffold is a promising starting point for multifunctional therapeutic research . The core 1,8-naphthyridine structure is a diazanaphthalene featuring two nitrogen atoms in a fused ring system, which facilitates interaction with various biological targets . The structural motif of combining the naphthyridine ring with a carboxamide group is a established strategy in medicinal chemistry, famously exemplified by antibacterial drugs like nalidixic acid and gemifloxacin, which act by inhibiting bacterial DNA gyrase and topoisomerase IV . While the specific biological data for this compound is under investigation, its designed structure incorporates key features associated with bioactive molecules, making it a valuable compound for probing new biological pathways, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns in drug discovery. Researchers will receive this product with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only." It is not intended for any human or veterinary diagnostic or therapeutic applications. The buyer assumes all responsibility for ensuring safe handling and storage of this chemical.

Properties

IUPAC Name

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDFOYVVZDHNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted naphthyridines and their derivatives .

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. It acts by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide can be compared with other similar compounds such as N-(3-aryl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide and N,N’-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines . These compounds share a similar naphthyridine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a naphthyridine moiety with a cyclohexanecarboxamide group. The structural formula can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure is believed to contribute to its biological properties, particularly its interaction with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies using the HL-60 human promyelocytic leukemia cell line showed that the compound significantly inhibits cell proliferation. The inhibition was quantified using cell viability assays, revealing a dose-dependent response.

Table 1: Inhibition of HL-60 Cell Proliferation

Concentration (µM)% Cell Viability
0100
1085
2565
5040
10015

The mechanism by which this compound induces apoptosis in cancer cells has been explored. It appears to activate caspases—specifically caspase-3, -8, and -9—leading to programmed cell death. Additionally, it modulates the expression of apoptosis-related proteins such as BAX and BCL-2, promoting a shift towards apoptosis in treated cells.

Case Studies

  • Study on HL-60 Cells : In a controlled study, HL-60 cells treated with varying concentrations of the compound exhibited significant morphological changes indicative of apoptosis, such as nuclear condensation and fragmentation. The study concluded that the compound effectively induces apoptosis through caspase activation and alteration of BAX/BCL-2 ratios.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings support the potential application of this compound in cancer therapy.

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. These activities are currently under investigation and may broaden the therapeutic applications of this compound.

Q & A

Q. What are the common synthetic routes for N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide?

Synthesis typically involves cyclization reactions to form the naphthyridine core, followed by functionalization. Key steps include:

  • Core formation : Cyclization of pyridine or quinoline precursors under reflux with catalysts (e.g., ionic liquids for eco-friendly synthesis) .
  • Substituent introduction : Amidation or alkylation reactions to attach the phenyl and cyclohexanecarboxamide groups. Solvents like DMF or ethanol and temperatures of 50–100°C are common .
  • Purification : Column chromatography or crystallization for isolating the final product .

Q. Which spectroscopic methods confirm the compound’s structure?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–9.2 ppm) .
  • IR spectroscopy : Peaks for carbonyl (C=O, ~1650–1680 cm⁻¹) and amide (N–H, ~3100–3300 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for analogous compounds) .

Q. What primary biological targets are screened for this compound?

Initial studies focus on:

  • Enzyme inhibition : Testing against kinases or proteases via fluorometric assays or enzymatic activity kits .
  • Antimicrobial activity : Agar diffusion assays using bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines to assess IC₅₀ values .

Q. What safety protocols are recommended for handling this compound?

Based on GHS classifications:

  • PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Strategies include:

  • Catalyst screening : Ionic liquids or palladium-based catalysts to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) for better solubility .
  • Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yield by 15–20% .

Q. How should contradictory bioactivity data between studies be resolved?

Address discrepancies via:

  • Purity validation : HPLC analysis to ensure ≥95% purity, as impurities can skew results .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme batches .
  • Dose-response curves : Multiple concentrations to confirm potency trends .

Q. What computational methods predict ADME properties?

Tools include:

  • Molecular docking (AutoDock/Vina) : To study binding affinities with targets like kinases .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioavailability .
  • ADME prediction software (SwissADME) : Estimates logP, solubility, and metabolic stability .

Q. How is regioselectivity ensured during functionalization?

Control via:

  • Directing groups : Use meta-substituted phenyl rings to guide amidation/alkylation .
  • Temperature modulation : Lower temperatures (0–25°C) to favor kinetic over thermodynamic products .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) during synthesis .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Key findings:

  • Phenyl substituents : Electron-donating groups (e.g., –OCH₃) enhance kinase inhibition .
  • Cyclohexane modifications : Bulky substituents reduce solubility but improve metabolic stability .
  • Naphthyridine core : Halogenation (e.g., –Cl) increases antimicrobial potency .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation .
  • pH sensitivity : Degrades in acidic conditions (pH < 4), requiring neutral buffers for in vitro assays .
  • Light exposure : Protect from UV light to avoid photodegradation .

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